Methyl 2,5-dimethyl-4-{[(2S)-pyrrolidin-2-yl]methoxy}benzoate is a chemical compound with the molecular formula and a molecular weight of approximately 263.33 g/mol. This compound is recognized for its potential applications in scientific research, particularly in fields related to medicinal chemistry and pharmacology. It is classified under benzoate esters, which are esters derived from benzoic acid.
The synthesis of methyl 2,5-dimethyl-4-{[(2S)-pyrrolidin-2-yl]methoxy}benzoate typically involves several steps, including the formation of the benzoate moiety and the introduction of the pyrrolidine ring. The following method outlines a general approach:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity. Characterization techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and Mass Spectrometry (MS) are often employed to confirm the structure of the synthesized compound.
Methyl 2,5-dimethyl-4-{[(2S)-pyrrolidin-2-yl]methoxy}benzoate features a complex structure that includes:
The structural representation can be described by its InChI Key: ZGEQTZUUBXSOIO-LBPRGKRZSA-N and its SMILES notation: CC1=CC(=C(C=C1OCC2CCCN2)C)C(=O)OC
.
Methyl 2,5-dimethyl-4-{[(2S)-pyrrolidin-2-yl]methoxy}benzoate can participate in various chemical reactions due to its functional groups:
The reactivity of this compound is influenced by the electron-donating properties of the methoxy group and the steric hindrance provided by the dimethyl substituents.
The mechanism of action for methyl 2,5-dimethyl-4-{[(2S)-pyrrolidin-2-yl]methoxy}benzoate largely depends on its interactions within biological systems, particularly involving receptor binding or enzyme inhibition pathways.
Further studies using techniques such as binding assays and enzyme kinetics would provide quantitative data on its mechanism of action.
Methyl 2,5-dimethyl-4-{[(2S)-pyrrolidin-2-yl]methoxy}benzoate has several potential scientific applications:
This compound's unique structure and properties make it a valuable asset in various scientific research domains, warranting further investigation into its potential applications and mechanisms of action.
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7
CAS No.: 85252-29-5